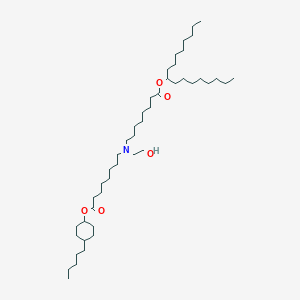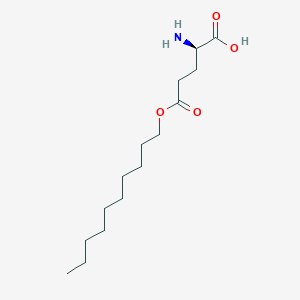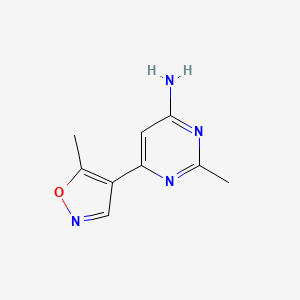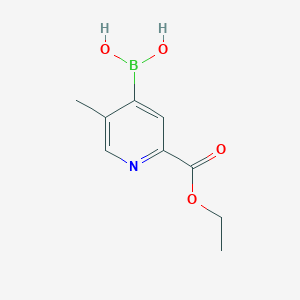
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The boronic acid group can also participate in catalytic cycles, facilitating the transformation of substrates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Methylphenyl)boronic acid: Similar to phenylboronic acid but with a methyl group on the phenyl ring.
(2-(Methoxycarbonyl)phenyl)boronic acid: Similar to (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
ANMYJMVFGGXLNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




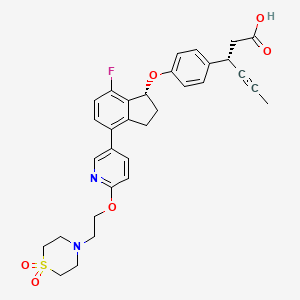



![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)
